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Compound of Interest

Compound Name: VU0155094

Cat. No.: B15618989

Introduction

VU0155094, also known as ML397, is a positive allosteric modulator (PAM) of group IlI
metabotropic glutamate receptors (mGIuRs), with notable activity at mGlus, mGluz, and mGlus
subtypes.[1][2] As a PAM, VU0155094 does not activate the receptor directly but enhances the
response of the receptor to its endogenous agonist, glutamate, or other orthosteric agonists.[1]
[2] Its discovery and characterization have provided valuable insights into the therapeutic
potential of modulating group Ill mGIuRs, which are implicated in a variety of central nervous
system (CNS) disorders, including schizophrenia, depression, anxiety, and epilepsy.[1][3] This
technical guide provides a comprehensive overview of the preclinical data available for
VU0155094, focusing on its pharmacological properties and the experimental methodologies
used for its characterization.

Quantitative Pharmacological Data

The in vitro potency and efficacy of VU0155094 have been characterized across several group
[l MGIUR subtypes using various assays. The data reveals that VU0155094 is a pan-group |l
PAM with similar potency across the tested receptors.[1]

Table 1: In Vitro Potency of VU0155094 at Group Ill mGIuRs
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Measured
Receptor .
Agonist Assay Type Potency Reference
Subtype
(ECso/pECso)
Calcium
mGlua Glutamate Mobilization 3.2 uM [11[2]
(Gai5)
Calcium
mGluz L-AP4 Mobilization 1.5uM [1][2]
(Ga1b)
Thallium Flux 1.6 uM (pECso of
mGlus Glutamate [1][2]
(GIRK) 5.79 £ 0.07)
Calcium
mGlus Glutamate Mobilization 900 nM [1]
(Galb)

Table 2: Effect of VU0155094 on Agonist Potency (Fold Shift)
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VU0155094 Fold Shift in
Receptor . . .
—_— Concentrati  Agonist Assay Type Agonist Reference
u e
o on Potency

Thallium Flux

mGlus 10 uM Glutamate 7.7 [1][2]
(GIRK)
Calcium

mGlus 1pM Glutamate Mobilization 2.7 [2]
(Galb)
Calcium

mGlus 3uM Glutamate Mobilization 6.4 [2]
(Ga1lb)
Calcium

mGlus 10 uM Glutamate Mobilization 13.3 [2]
(Ga1b)
Calcium

mGlus 30 uM Glutamate Mobilization 21.4 [2]
(Galb)

Off-Target Profile

VU0155094 was screened against a panel of 68 common biological targets to assess its
selectivity. At a concentration of 10 uM, it showed no significant activity at most targets, with the
exception of the norepinephrine transporter, where it caused a 50% inhibition of radioligand
binding.[1][2] This suggests a generally clean ancillary pharmacology profile.

Experimental Protocols
Synthesis of VU0155094

The synthesis of VU0155094 follows a two-step protocol starting from commercially available
4-aminophenols.[1][2]

 Biaryl Ether Formation: 4-amino-3-halogenphenol is reacted with a substituted fluoropyridine
or chloropyrimidine to yield a biaryl ether intermediate.
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» Amide Coupling: The biaryl ether intermediate is then reacted with an acid chloride under
basic conditions to produce the final product, VU0155094.[1][2]

In Vitro Pharmacology Assays

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells and Human Embryonic
Kidney (HEK293) cells were used for the expression of recombinant mGluRs. Cells were
cultured in standard media and transiently or stably transfected with plasmids encoding the
receptor of interest and, where necessary, a promiscuous G-protein (e.g., Gal5) or a chimeric
G-protein (e.g., Gqi5) to couple the receptor to a calcium signaling pathway, or with G-protein-
coupled inwardly-rectifying potassium (GIRK) channels.[1][2]

Calcium Mobilization Assay: This assay measures the potentiation of an agonist-induced
increase in intracellular calcium.

o Cells expressing the mGIuR and a suitable G-protein are plated in 96- or 384-well plates.
e Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

e VUO0155094 is added to the cells at various concentrations and incubated for a short period
(e.g., 2 minutes).[1][2]

e An EC20 concentration of an orthosteric agonist (e.g., glutamate or L-AP4) is added.[1]

e The change in fluorescence, corresponding to the change in intracellular calcium, is
measured using a plate reader.

o Data is normalized to the maximal agonist response and ECso values are calculated.

Thallium Flux Assay: This assay measures the activity of GIRK channels, which are activated
by the Gy subunits of Gi/o proteins coupled to mGIuRs.

o HEK293 cells co-expressing the mGIluR and GIRK channels are plated.
e VU0155094 is applied to the cells.

e An EC20 concentration of glutamate is added.
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» Athallium-containing buffer is added, and the influx of thallium through the activated GIRK
channels is measured using a thallium-sensitive fluorescent dye.[1][2]

e The fluorescence signal is proportional to channel activity.

Native Tissue Electrophysiology

Hippocampal Slice Preparation and Recording: To validate the activity of VU0155094 in a
native environment, electrophysiological recordings were performed in the Schaffer collateral-
CA1 (SC-CA1) synapse of the hippocampus, a region known to express mGluz.[1]

» Hippocampal slices are prepared from adult rats.
 Slices are maintained in artificial cerebrospinal fluid (aCSF).

» Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CAL region in response
to stimulation of the Schaffer collateral pathway.

e Abaseline fEPSP slope is established.
o The orthosteric agonist LSP4-2022 is applied to induce a reduction in the fEPSP slope.

e VU0155094 is then co-applied with the agonist to measure the potentiation of the agonist-
induced reduction in synaptic transmission.[2]

Signaling Pathways and Workflows
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Caption: Signaling pathway of group Ill mGluRs modulated by VU0155094.
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Caption: Experimental workflow for the preclinical evaluation of VU0155094.
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Summary and Conclusion

VU0155094 is a well-characterized positive allosteric modulator of group Il metabotropic
glutamate receptors. Preclinical studies have established its in vitro profile, demonstrating
potentiation of mGlus, mGluz, and mGlus receptors in the low micromolar to high nanomolar
range. It exhibits a clean off-target profile, making it a valuable tool compound for studying the
biology of these receptors. Its activity has been confirmed in a native neuronal setting, where it
potentiates agonist-induced synaptic depression at the SC-CA1 synapse.

It is important to note that published literature to date does not contain in vivo pharmacokinetic
data or efficacy studies in animal models of disease for VU0155094. This suggests that while it
is a potent and selective in vitro tool, its properties may not have been suitable for in vivo
studies, or such studies have not yet been published. Nevertheless, the detailed in vitro and ex
vivo characterization of VU0155094 has provided a solid foundation for understanding the
potential of mGluz PAMs and has paved the way for the development of future therapeutics
targeting this receptor family.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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